molecular formula C18H25NO7S B607044 Deferitazole CAS No. 945635-15-4

Deferitazole

Cat. No.: B607044
CAS No.: 945635-15-4
M. Wt: 399.5 g/mol
InChI Key: AWHIMFSHNAAMBM-GOSISDBHSA-N
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Description

Deferitazole, also known as FBS-0701 and SPD-602, is a polyether derivative that has entered phase 1 and 2 clinical trials. It is designed to chelate iron, specifically targeting iron (III) ions. The compound displays high affinity and selectivity for iron (III), making it a potential therapeutic iron chelator .

Chemical Reactions Analysis

Deferitazole participates in various chemical reactions, including binding with trivalent metals and scavenging iron from labile sources. Here are some key points:

    Affinity for Iron (III): this compound exhibits a log β2 value of 33.39 ± 0.03, indicating strong binding to iron (III) ions.

    Other Trivalent Metals: It also binds to Al (III) and La (III) with high affinity.

    Divalent Cations: Its affinity for divalent cations is somewhat lower, except for Cu (II), which has a log β2 value of 25.5.

    Scavenging Iron: this compound efficiently scavenges iron from citrate and albumin, similar to other therapeutic iron chelators.

Scientific Research Applications

Deferitazole has been studied in various contexts:

    Beta-thalassemia: Investigated for its potential in treating transfusional iron overload.

    Hepatic Impairment and Impaired Renal Function: Explored for its effects in these conditions.

    Antimalarial Properties: Although not directly mentioned, its iron-chelating properties may have implications in malaria research.

Mechanism of Action

The exact mechanism by which deferitazole exerts its effects remains to be fully elucidated. it likely involves sequestering excess iron, preventing its harmful effects and oxidative stress. Molecular targets and pathways involved need further investigation.

Comparison with Similar Compounds

Deferitazole’s uniqueness lies in its high affinity for iron (III) and its stability under physiological conditions. Similar compounds include deferasirox, deferiprone, and desferrioxamine, but this compound’s distinct properties make it a promising candidate for iron chelation therapy.

Properties

CAS No.

945635-15-4

Molecular Formula

C18H25NO7S

Molecular Weight

399.5 g/mol

IUPAC Name

(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1

InChI Key

AWHIMFSHNAAMBM-GOSISDBHSA-N

SMILES

O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O

Isomeric SMILES

C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O

Canonical SMILES

CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FBS-0701;  FBS0701;  FBS 0701;  SPD-602;  SPD 602;  SPD602;  Deferitazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 50% (w/w) NaOH (13.88 mL, 266.02 mmol) in CH3OH (120 mL) was added to 13 (8.89 g, 20.80 mmol) in CH3OH (280 mL) with ice bath cooling. The reaction mixture was stirred at room temperature for 6 h, and the bulk of the solvent was removed by rotary evaporation. The residue was treated with dilute NaCl (300 mL) and the basic aqueous phase was cooled in ice, acidified with 2 N HCl to pH=2, and extracted with EtOAc (4×150 mL). After the EtOAc layers were washed with saturated NaCl (300 mL), glassware that was presoaked in 3 N HCl for 15 min was employed henceforth. After solvent removal by rotary evaporation, purification was done on C-18 reverse phase column, eluting with 50% aq. methanol and lyophilized to furnish 4.98 g of 9 (60%) as an orange oil: [α]20 +61.9°; 1H NMR (D2O) δ 1.77 (s, 3H), 3.35 (s, 3H), 3.56-3.62 (m, 3H), 3.64-3.73 (m, 4H), 3.75-3.89 (m, 2H), 3.92-3.96 (m, 2H), 3.99 (d, 1H, J=11.6), 4.25-4.31 (m, 2H), 6.99 (t, 1H, J=8.2), 7.26-7.33 (m, 2H); 13C NMR δ 24.52, 39.93, 59.07, 69.04, 69.83, 70.49, 70.64, 70.86, 71.97, 83.21, 116.33, 117.94, 118.50, 122.80, 147.67, 150.24, 172.38, 176.10; HRMS m/z calcd for C18H26NO7S, 400.1429 (M+H). found, 400.1413.
Name
Quantity
13.88 mL
Type
reactant
Reaction Step One
Name
13
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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